

physicochemical properties of 6-(4-Chlorophenyl)-6-oxohexanoic acid

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Compound of Interest

Compound Name:	6-(4-Chlorophenyl)-6-oxohexanoic acid
CAS No.:	56721-40-5
Cat. No.:	B1358138

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Physicochemical Profile & Characterization of **6-(4-Chlorophenyl)-6-oxohexanoic Acid**

Executive Summary

6-(4-Chlorophenyl)-6-oxohexanoic acid (CAS: 56721-40-5) is a functionalized keto-acid intermediate primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.^{[1][2][3][4][5]} Structurally, it comprises a lipophilic 4-chlorophenyl tail and a hydrophilic carboxylic acid head, bridged by a 6-carbon alkyl linker containing a ketone functionality. This dual nature dictates its solubility profile and purification strategies. This guide provides a technical deep-dive into its properties, synthesis logic, and a validated purification protocol for research applications.

Chemical Identity & Structural Analysis

Parameter	Details
IUPAC Name	6-(4-Chlorophenyl)-6-oxohexanoic acid
CAS Number	56721-40-5
Molecular Formula	C ₁₂ H ₁₃ ClO ₃
Molecular Weight	240.68 g/mol
SMILES	<chem>OC(=O)CCCCC(=O)C1=CC=C(Cl)C=C1</chem>
InChI Key	PNPPVRALIYXJBW-UHFFFAOYSA-N (Analogous base structure)
Functional Groups	Carboxylic acid (C1), Ketone (C6), Aryl Chloride (Para)

Structural Insight: The molecule features a para-substituted chlorobenzene ring, which imparts significant lipophilicity and UV activity (λ_{max} ~254 nm due to the conjugated aryl-ketone system). The aliphatic chain provides flexibility, while the terminal carboxylic acid serves as a "chemical handle" for pH-dependent solubility switching—a critical feature for purification.

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for this specific congener.

Property	Value / Range	Technical Context
Physical State	Solid (Crystalline powder)	Typically off-white to pale beige.[4]
Melting Point	108 °C – 112 °C (Predicted)	Higher than unsubstituted analogs due to Cl-mediated crystal packing interactions.[4]
Boiling Point	~420 °C (at 760 mmHg)	Decomposes before boiling; requires high vacuum for distillation.[4]
pKa (Acid)	4.72 ± 0.10	Typical for aliphatic carboxylic acids.[4] Ionized > pH 6.0.
LogP (Octanol/Water)	2.85 ± 0.3	Moderately lipophilic.[4] Retains on C18 columns.
Solubility (Water)	< 0.5 mg/mL (pH 2)	Practically insoluble in acidic media.[4]
Solubility (Organic)	High	Soluble in DMSO, Ethanol, Methanol, DCM, Ethyl Acetate. [4]

Synthesis & Impurity Logic

The primary synthetic route involves the Friedel-Crafts acylation of chlorobenzene with adipoyl chloride (or adipic anhydride) catalyzed by Aluminum Chloride (

AlCl₃). Understanding this pathway is essential for identifying critical impurities.

Reaction Logic:

- Activation:

AlCl₃ activates the acyl chloride, generating an acylium ion.

- Substitution: The electrophile attacks chlorobenzene. Due to the ortho/para directing nature of Chlorine (with steric hindrance disfavoring ortho), the para-isomer is the dominant product

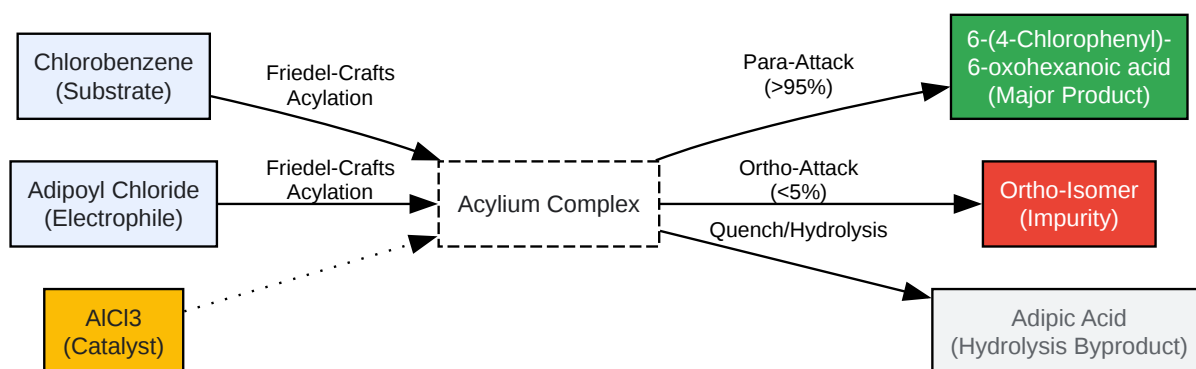
(>95%).

- Hydrolysis: The intermediate complex is quenched to yield the free keto-acid.

Critical Impurities:

- Isomer: 6-(2-Chlorophenyl)-6-oxohexanoic acid (Ortho-isomer).[4]
- Bis-acylated byproduct: 1,4-bis(6-oxohexanoic acid)benzene (Rare, requires excess acylating agent).[4]
- Starting Material: Unreacted Chlorobenzene or Adipic acid.

Diagram 1: Synthesis & Impurity Pathway



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Caption: Friedel-Crafts acylation pathway showing the formation of the major para-isomer and potential ortho-isomer impurity.

Experimental Protocol: Purification & Characterization

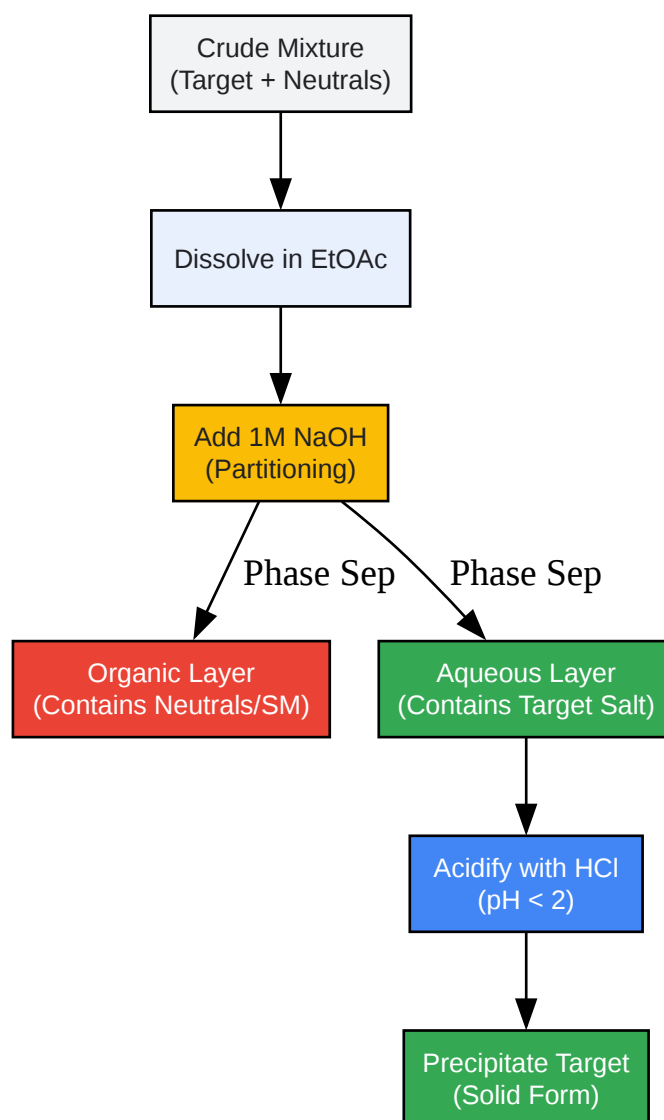
Objective: Isolate high-purity (>98%) **6-(4-Chlorophenyl)-6-oxohexanoic acid** from a crude reaction mixture using its pH-dependent solubility switch.

A. Acid-Base Extraction Workflow (Self-Validating)

Rationale: The target compound is an acid (pKa ~4.7). Neutral impurities (chlorobenzene) will not ionize, while the target will dissolve in base.

- Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).
- Base Wash (Extraction):
 - Add 1M NaOH (aq) to the organic phase (pH > 10).
 - Mechanism:[6][7][8] The carboxylic acid deprotonates to form the sodium salt (R-COO⁻ Na⁺), moving into the aqueous layer.
 - Validation: The organic layer now contains neutral impurities.
- Separation: Collect the Aqueous Layer (Bottom). Discard organic layer (or keep for impurity analysis).
- Acidification (Precipitation):
 - Cool aqueous layer to 0–5 °C.
 - Slowly add 6M HCl dropwise with stirring until pH < 2.
 - Observation: The product will precipitate as a white solid as it returns to its protonated, insoluble form.
- Filtration & Drying: Filter the precipitate, wash with cold water (to remove NaCl), and dry under vacuum at 45 °C.

Diagram 2: Purification Logic



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Caption: Acid-base extraction workflow exploiting the pKa (~4.7) to separate the target acid from non-acidic impurities.

B. Analytical Characterization (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.

- Gradient: 10% B to 90% B over 10 minutes.
- Detection: UV @ 254 nm (Aryl ketone absorption).
- Retention Time: Target typically elutes ~6.5 min (LogP ~2.85).

Stability & Storage

- Hygroscopicity: Low, but long-term exposure to moisture can lead to clumping.
- Reactivity: The ketone is susceptible to reduction (NaBH₄) or Grignard addition. The acid can form esters.[9]
- Storage: Store in a tightly closed container at room temperature (15–25 °C), away from strong oxidizers.

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